
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
Übersicht
Beschreibung
“5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate” is a complex organic compound. It contains a pyridinium moiety, which is a common structure in many natural products and bioactive pharmaceuticals . Pyridinium salts have been used in a wide range of research topics due to their synthetic routes, reactivity, and importance as pyridinium ionic liquids .
Synthesis Analysis
The synthesis of pyridinium salts often involves the use of commercially or readily available starting compounds and their direct N-alkylation . The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate” is likely to be complex due to the presence of multiple functional groups. Pyridinium salts are structurally diverse and have played an intriguing role in a wide range of research topics .Chemical Reactions Analysis
Pyridinium salts are known for their synthetic routes and reactivity . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Wissenschaftliche Forschungsanwendungen
Neurodegeneration and CNS Disorders
Research on mGluR5 antagonists, such as MPEP and MTEP, has highlighted their potential utility in neurodegeneration, addiction, anxiety, and pain management. MTEP, being highly selective for mGluR5, shows fewer off-target effects compared to MPEP, suggesting a promising avenue for research in central nervous system (CNS) disorders (Lea & Faden, 2006).
Enzyme Inhibition for Drug Metabolism
The selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes play a critical role in understanding drug-drug interactions. This review discusses the most selective inhibitors for major hepatic CYP isoforms, contributing to the pharmacological profiling of new drugs (Khojasteh et al., 2011).
Synthetic Approaches in Medicinal Chemistry
The development of p38α MAP kinase inhibitors with imidazole scaffolds demonstrates the importance of synthetic compounds in inhibiting proinflammatory cytokine release. This review covers the design, synthesis, and activity studies of these inhibitors, showing the critical role of crystal structures in drug development (Scior et al., 2011).
Heterocyclic Compounds Synthesis
The chemistry of DCNP (4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones) showcases its value as a building block for synthesizing various heterocyclic compounds. This review highlights recent progress in the chemistry of DCNP and its significance in synthesizing heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Biopolymer Modification for Drug Delivery
Chemical modification of xylan into biopolymer ethers and esters for drug delivery applications indicates the potential of functional groups and substitution patterns in developing new biopolymers with specific properties. This research explores the synthesis and applications of novel xylan esters (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)10-2-3-10)15-12(18-8)9-4-6-14-7-5-9/h4-7,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPKLCKBUHLISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3127215.png)
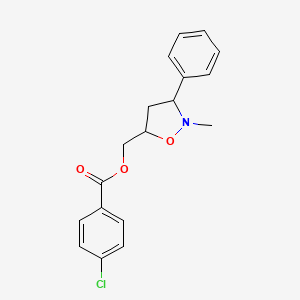
![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarbonitrile](/img/structure/B3127240.png)
![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)

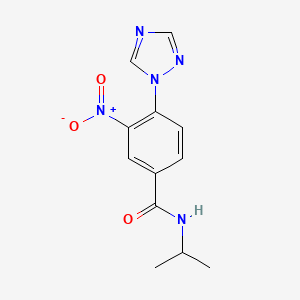

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate](/img/structure/B3127282.png)
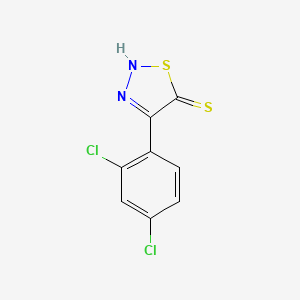
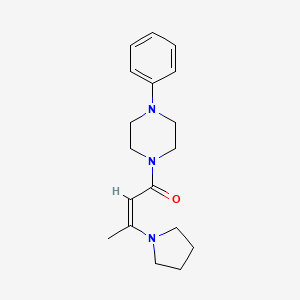
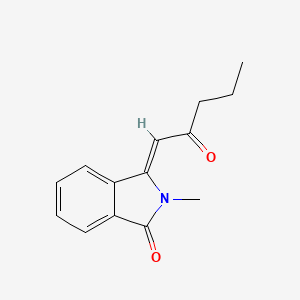
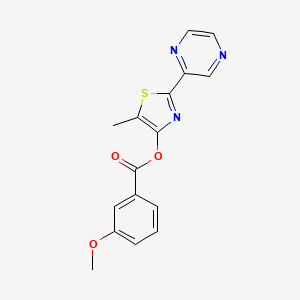
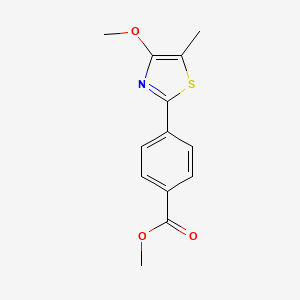
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B3127312.png)